1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea
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Overview
Description
1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea typically involves the reaction of 4-chlorophenylthiol with 2,4-dimethylphenyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under an inert atmosphere to prevent oxidation. The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The thiourea group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Various nucleophiles like alkyl halides, solvents like dimethylformamide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with different substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The thiourea group is known to form strong hydrogen bonds with active sites of enzymes, leading to inhibition. Additionally, the compound may interfere with cellular pathways, affecting cell proliferation and survival.
Comparison with Similar Compounds
- 1-[2-[(4-Bromophenyl)thio]ethyl]-3-(2,4-dimethylphenyl)thiourea
- 1-[2-[(4-Methylphenyl)thio]ethyl]-3-(2,4-dimethylphenyl)thiourea
Comparison: 1-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(2,4-dimethylphenyl)thiourea is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications compared to its analogs with different substituents. For example, the 4-chlorophenyl group may enhance the compound’s binding affinity to specific molecular targets, leading to improved biological activity.
Properties
Molecular Formula |
C17H19ClN2S2 |
---|---|
Molecular Weight |
350.9 g/mol |
IUPAC Name |
1-[2-(4-chlorophenyl)sulfanylethyl]-3-(2,4-dimethylphenyl)thiourea |
InChI |
InChI=1S/C17H19ClN2S2/c1-12-3-8-16(13(2)11-12)20-17(21)19-9-10-22-15-6-4-14(18)5-7-15/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
InChI Key |
ODTZZGNKAXMTLT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCSC2=CC=C(C=C2)Cl)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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